Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. For example, the use of ethyl acetate and specific phosphorous-containing reagents under controlled conditions can lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 9,9-diethoxy-3,7-dioxo-5-(phenylcarbamoyl)bicyclo[3.3.1]nonane-2-carboxylate .
- Ethyl-4,7-dimethyl-5,10-dioxo-endo-tricyclo[5.2.1.02,6]deca-3,8-dien-3,8-dicarboxylate .
Uniqueness
Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61919-46-8 |
---|---|
Molecular Formula |
C14H30O9P2 |
Molecular Weight |
404.33 g/mol |
IUPAC Name |
ethyl 2-[1,2-bis(diethoxyphosphoryl)ethoxy]acetate |
InChI |
InChI=1S/C14H30O9P2/c1-6-18-13(15)11-19-14(25(17,22-9-4)23-10-5)12-24(16,20-7-2)21-8-3/h14H,6-12H2,1-5H3 |
InChI Key |
RSUZAOPHHHWCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.